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Compound of Interest

Compound Name: Triphenylphosphonium bromide

Cat. No.: B8712068 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for

triphenylphosphonium bromide (C₁₈H₁₆BrP), a compound of significant interest to

researchers, scientists, and professionals in the field of drug development and organic

synthesis. This document collates and presents nuclear magnetic resonance (NMR), infrared

(IR) spectroscopy, and mass spectrometry (MS) data, alongside detailed experimental

protocols.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for

triphenylphosphonium bromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Triphenylphosphonium Bromide

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

10.60 broad singlet 1H P-H

7.60-7.67 multiplet 9H meta- & para-ArH

7.53-7.59 multiplet 6H ortho-ArH
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Solvent: DMSO-d₆, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for Triphenylphosphonium Bromide

Chemical Shift (δ) ppm Splitting (J_CP, Hz) Assignment

132.70 d, J = 102 ipso-ArC

132.05 d, J = 1.9 para-ArC

131.48 d, J = 9.6 meta-ArC

128.77 d, J = 11.4 ortho-ArC

Solvent: DMSO-d₆, Frequency: 100 MHz[1]

Infrared (IR) Spectroscopy
Table 3: Principal Infrared Absorption Bands for Triphenylphosphonium Bromide

Wavenumber (cm⁻¹) Intensity Assignment

3066, 3001 Medium C-H stretching (aromatic)

1581 Medium C=C stretching (aromatic ring)

1475, 1435 Strong C=C stretching (aromatic ring)

1178 Strong C-H in-plane bending

1079, 981 Strong P-C stretching

916, 852 Medium C-H out-of-plane bending

742, 692 Strong C-H out-of-plane bending

Note: The IR spectrum of triphenylphosphonium bromide is largely dominated by the

absorptions of the triphenylphosphine moiety.

Mass Spectrometry (MS)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.researchgate.net/figure/FT-IR-spectra-of-control-and-treated-T1-and-T2-triphenyl-phosphate_fig4_283509112
https://www.benchchem.com/product/b8712068?utm_src=pdf-body
https://www.researchgate.net/figure/FT-IR-spectra-of-control-and-treated-T1-and-T2-triphenyl-phosphate_fig4_283509112
https://www.benchchem.com/product/b8712068?utm_src=pdf-body
https://www.benchchem.com/product/b8712068?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8712068?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The mass spectrum of triphenylphosphonium bromide is expected to show the molecular ion

of the triphenylphosphonium cation, [ (C₆H₅)₃PH ]⁺, at m/z 263. The fragmentation pattern

would likely involve the loss of phenyl groups. Due to the ionic nature of the compound, soft

ionization techniques may be required to observe the molecular ion. The bromide ion is not

typically observed in positive-ion mode mass spectrometry.

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for solid

organic compounds like triphenylphosphonium bromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of triphenylphosphonium bromide into a clean, dry vial.

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) and gently

agitate to dissolve the sample completely.

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters

include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate

number of scans to achieve a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used with a longer relaxation

delay and a greater number of scans due to the lower natural abundance and sensitivity of

the ¹³C nucleus.

Fourier-Transform Infrared (FT-IR) Spectroscopy
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Sample Preparation (KBr Pellet Method):

Place a small amount (1-2 mg) of triphenylphosphonium bromide in an agate mortar.

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

Gently grind the two substances together with a pestle until a fine, homogeneous powder

is obtained.

Transfer a small amount of the powder into a pellet press and apply pressure to form a

thin, transparent or translucent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400

cm⁻¹).

The final spectrum is presented as the ratio of the sample spectrum to the background

spectrum.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of triphenylphosphonium bromide in a suitable volatile solvent

(e.g., methanol or acetonitrile). The concentration should be in the range of 1-10 µg/mL.

Data Acquisition (Electrospray Ionization - ESI):

Introduce the sample solution into the mass spectrometer's ion source via direct infusion

or through a liquid chromatography system.

Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and

drying gas temperature, to achieve stable ionization.
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Acquire the mass spectrum in positive ion mode over a suitable m/z range to observe the

molecular ion and expected fragments.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

characterization of triphenylphosphonium bromide.

Spectroscopic Analysis Workflow for Triphenylphosphonium Bromide
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Caption: Workflow for the spectroscopic characterization of triphenylphosphonium bromide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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